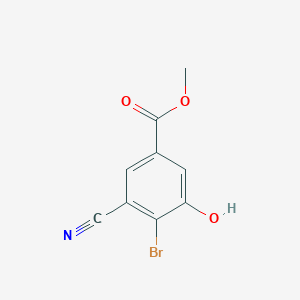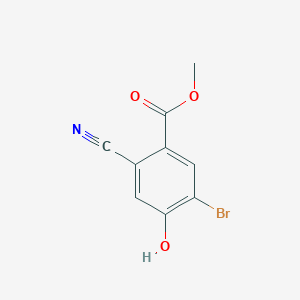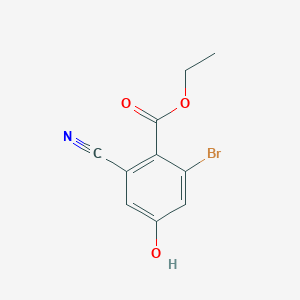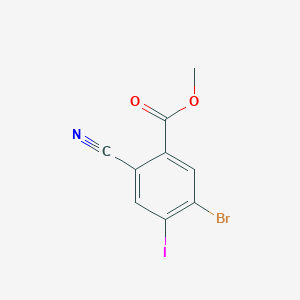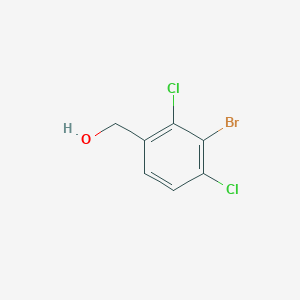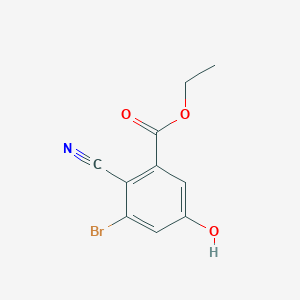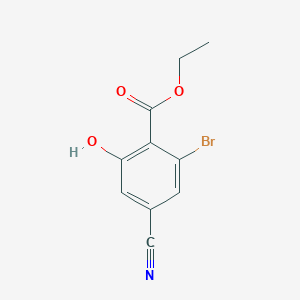
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride
Vue d'ensemble
Description
2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride, also known as 2-IPH, is an organic compound that is widely used in scientific research applications. It is a white, crystalline powder that has a melting point of approximately 182-184°C and is soluble in water, alcohol, and other organic solvents. The chemical structure of 2-IPH consists of a phenoxy group attached to an ethylamine group, with a sulfanyl group bound to the phenoxy group. 2-IPH has a wide range of applications in biochemical and physiological research, due to its ability to interact with a variety of enzymes and receptors.
Applications De Recherche Scientifique
Chemical Synthesis and Methodological Applications
Synthesis and Derivatization : Chemical synthesis techniques involving compounds with structural similarities to 2-(4-Isopropylsulfanylphenoxy)ethylamine hydrochloride, such as the synthesis of α-amino acetals, highlight methodologies for producing complex amines and their potential for generating novel chemical entities through reactions like acetal formation and rearrangements (Lamattina, Suleske, Hebeisen, & Kende, 2003). Such methods could be applicable to synthesizing and modifying the compound for specific research uses.
Biological Activity Studies : Compounds with functionalities similar to this compound are often explored for biological activities. For example, studies on pyrimidine derivatives with related structural motifs have evaluated their anti-inflammatory and analgesic activities (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009). This suggests a potential research avenue for exploring the biological effects of this compound.
Catalysis and Environmental Applications : Research on the selective transformation of herbicides mediated by metalloporphyrins indicates the role of specific structural features in catalytic processes, such as dechlorination and methyl group migration (Nelkenbaum, Dror, & Berkowitz, 2009). The unique structure of this compound may offer novel interactions in catalytic or environmental remediation studies.
Drug Delivery and Biomedical Research : The synthesis and labeling of compounds for biomedical applications, as demonstrated by the preparation of tritium-labeled [1,2-3H]ethylamine hydrochloride for drug studies, reflect the importance of chemical modifications in pharmaceutical research (Hong, Bonacorsi, Tian, Gong, Zhang, Humphreys, Balasubramanian, Cheesman, Zhang, Castner, & Crane, 2008). Such methodologies could be applicable to this compound for exploring its use in drug delivery systems or as a radiolabeled probe in biological assays.
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-9(2)14-11-5-3-10(4-6-11)13-8-7-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYESNHVLLRRHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



